molecular formula C23H27N3O3S B10830584 Cumyl-chsinaca

Cumyl-chsinaca

Cat. No.: B10830584
M. Wt: 425.5 g/mol
InChI Key: ZNRPDVCQZGICAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CUMYL-CHSINACA involves the formation of the indazole core, followed by the attachment of the cyclohexylsulfonyl group and the N-(2-phenylpropan-2-yl) group. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and reagents like cyclohexylsulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: CUMYL-CHSINACA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The indazole core can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

CUMYL-CHSINACA is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

CUMYL-CHSINACA exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in various physiological processes. The binding of this compound to these receptors activates signaling pathways that can lead to effects such as euphoria, relaxation, and, in some cases, adverse effects like anxiety and psychosis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its cyclohexylsulfonyl tail group, which contributes to its specific binding affinity and potency at cannabinoid receptors. This structural feature distinguishes it from other synthetic cannabinoids and influences its pharmacological profile .

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

1-cyclohexylsulfonyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide

InChI

InChI=1S/C23H27N3O3S/c1-23(2,17-11-5-3-6-12-17)24-22(27)21-19-15-9-10-16-20(19)26(25-21)30(28,29)18-13-7-4-8-14-18/h3,5-6,9-12,15-16,18H,4,7-8,13-14H2,1-2H3,(H,24,27)

InChI Key

ZNRPDVCQZGICAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)S(=O)(=O)C4CCCCC4

Origin of Product

United States

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